molecular formula C19H30O B103251 Androstan-3-one, (5b)- CAS No. 18069-68-6

Androstan-3-one, (5b)-

Cat. No. B103251
CAS RN: 18069-68-6
M. Wt: 274.4 g/mol
InChI Key: VMNRNUNYBVFVQI-PFFQMSPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androstan-3-one, (5b)-, also known as 5-alpha-androstan-3-one, is a steroid hormone that plays an important role in the human body. This hormone is synthesized from testosterone and is responsible for several physiological and biochemical effects.

Mechanism Of Action

Androstan-3-one, (5b)-, exerts its effects through binding to androgen receptors in the body. This hormone has a higher affinity for these receptors than testosterone, which means that it can effectively compete with testosterone for binding sites. By binding to these receptors, Androstan-3-one, (5b)-, can inhibit the activity of androgens in the body and reduce their effects.

Biochemical And Physiological Effects

Androstan-3-one, (5b)-, has several biochemical and physiological effects in the body. This hormone can inhibit the activity of 5-alpha-reductase, which is responsible for the conversion of testosterone into DHT. This property makes Androstan-3-one, (5b)-, a potential treatment for conditions such as benign prostatic hyperplasia (BPH) and prostate cancer.

Advantages And Limitations For Lab Experiments

The advantages of using Androstan-3-one, (5b)-, in lab experiments include its anti-androgenic effects and its ability to inhibit the activity of 5-alpha-reductase. These properties make Androstan-3-one, (5b)-, a useful tool for studying the effects of androgens in the body. However, the limitations of using Androstan-3-one, (5b)-, in lab experiments include its potential toxicity and its limited availability.

Future Directions

There are several future directions for research on Androstan-3-one, (5b)-. One direction is to investigate the potential therapeutic applications of this hormone in the treatment of conditions such as prostate cancer, hirsutism, and acne. Another direction is to study the effects of Androstan-3-one, (5b)-, on the immune system and its potential as an immunomodulator. Additionally, further research is needed to investigate the potential toxicity of Androstan-3-one, (5b)-, and its long-term effects on the body.
Conclusion:
Androstan-3-one, (5b)-, is a steroid hormone that has several potential therapeutic applications. This hormone is synthesized from testosterone and exerts its effects through binding to androgen receptors in the body. Androstan-3-one, (5b)-, has anti-androgenic effects and can inhibit the activity of 5-alpha-reductase. While Androstan-3-one, (5b)-, has several advantages for lab experiments, its potential toxicity and limited availability are also important considerations. Future research on Androstan-3-one, (5b)-, will focus on investigating its therapeutic applications, its effects on the immune system, and its potential toxicity.

Synthesis Methods

Androstan-3-one, (5b)-, is synthesized from testosterone through the action of the enzyme 5-alpha-reductase. This enzyme converts testosterone into dihydrotestosterone (DHT), which is then converted into Androstan-3-one, (5b)-. The synthesis of this hormone occurs primarily in the prostate gland, skin, and liver.

Scientific Research Applications

Androstan-3-one, (5b)-, has been extensively studied in scientific research for its potential therapeutic applications. This hormone has been shown to have anti-androgenic effects, which means that it can inhibit the activity of androgens in the body. This property makes Androstan-3-one, (5b)-, a potential treatment for conditions such as prostate cancer, hirsutism, and acne.

properties

CAS RN

18069-68-6

Product Name

Androstan-3-one, (5b)-

Molecular Formula

C19H30O

Molecular Weight

274.4 g/mol

IUPAC Name

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3/t13-,15+,16+,17+,18+,19+/m1/s1

InChI Key

VMNRNUNYBVFVQI-PFFQMSPKSA-N

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4CC(=O)CC[C@@]4([C@H]3CC2)C

SMILES

CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C

Canonical SMILES

CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C

synonyms

5B-Androstan-3-one

Origin of Product

United States

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